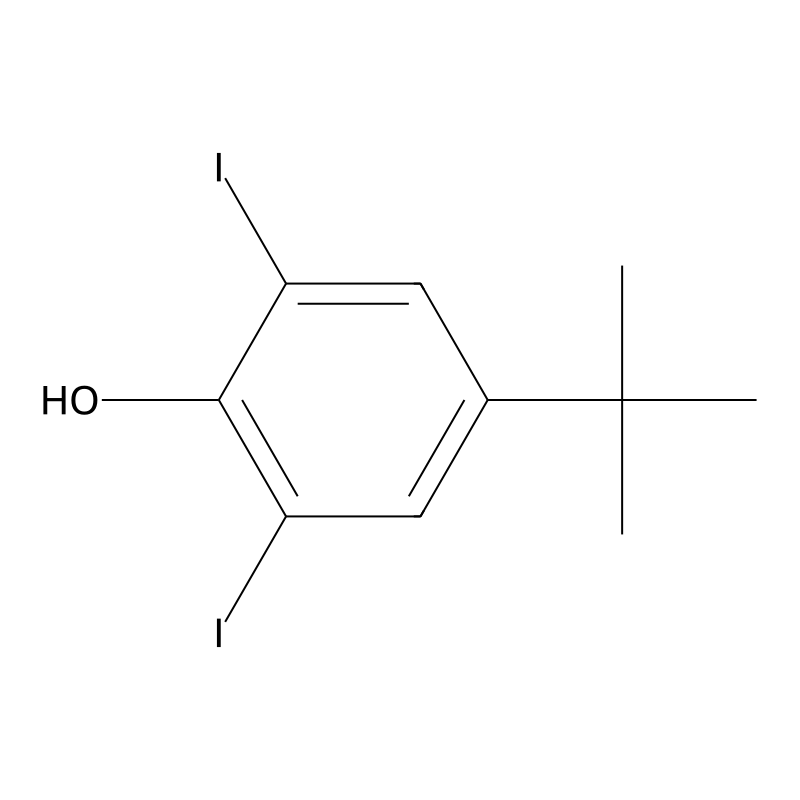

4-tert-Butyl-2,6-diiodophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties:

Triclosan is most widely known for its antimicrobial properties. It has been shown to be effective against a broad spectrum of bacteria, fungi, and some viruses []. This has led to its incorporation into a wide range of consumer products, such as soaps, detergents, and personal care items, with the aim of reducing the spread of germs and preventing infections []. However, the widespread use of triclosan has raised concerns about its potential impact on human health and the environment, leading to some restrictions on its use [].

Environmental Studies:

Triclosan is not readily biodegradable and can persist in the environment, raising concerns about its potential impact on aquatic ecosystems []. Research has shown that triclosan can disrupt the endocrine system of fish and other aquatic organisms []. Additionally, triclosan has been detected in wastewater treatment plants and may not be completely removed during the treatment process, leading to its potential presence in drinking water [].

Medical Research:

While triclosan has been used in some medical applications, such as wound dressings and catheters, its efficacy and safety in these settings are still being investigated []. Additionally, research is ongoing to understand the potential impact of triclosan on human health, including its potential to contribute to antibiotic resistance and endocrine disruption [].

4-tert-Butyl-2,6-diiodophenol is an organic compound with the molecular formula C₁₀H₁₂I₂O. It is classified as a phenolic compound, characterized by the presence of two iodine atoms and a tert-butyl group attached to the benzene ring. This unique structure contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The iodine atoms can be reduced to yield deiodinated products, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The iodine atoms may be substituted with other functional groups through nucleophilic substitution reactions, involving nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-tert-Butyl-2,6-diiodophenol exhibits potential biological activities. Its phenolic structure allows it to act as an antioxidant, potentially protecting biological molecules from oxidative damage. Additionally, studies have explored its antimicrobial properties, suggesting that it may inhibit the growth of certain pathogens. The interaction of this compound with various biomolecules is an area of ongoing investigation, particularly regarding its therapeutic potential in medicine .

The synthesis of 4-tert-Butyl-2,6-diiodophenol typically involves the iodination of 4-tert-butylphenol. A common method includes:

- Reacting 4-tert-butylphenol with iodine and an oxidizing agent (e.g., sodium hypochlorite) in an acidic medium.

- Controlling the temperature to ensure selective iodination at the 2 and 6 positions of the phenolic ring.

Industrial production methods follow similar synthetic routes but are scaled up using large reactors and automated systems for efficiency and high purity yields.

4-tert-Butyl-2,6-diiodophenol has several applications across various fields:

- Chemical Research: It serves as a precursor for synthesizing more complex organic molecules.

- Biological Studies: Investigated for its potential antioxidant and antimicrobial activities.

- Pharmaceutical Industry: Explored for therapeutic properties, particularly in drug development targeting oxidative stress-related diseases.

- Industrial Use: Utilized in producing specialty chemicals and materials due to its unique chemical properties .

The interactions of 4-tert-Butyl-2,6-diiodophenol with biomolecules are significant for understanding its biological activity. The phenolic group can participate in redox reactions, while the iodine substituents may facilitate the formation of reactive intermediates that interact with proteins and nucleic acids. These interactions are crucial for evaluating its potential as a therapeutic agent and understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 4-tert-Butyl-2,6-diiodophenol. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 4-tert-Butylphenol | Lacks iodine atoms; less reactive in certain reactions. |

| 2,6-Diiodophenol | Lacks tert-butyl group; affects steric and electronic properties. |

| 4-tert-Butyl-2,6-dimethylphenol | Contains methyl groups instead of iodine; different reactivity. |

| 4-(tert-Butyl)-2-iodophenol | Similar structure but only one iodine atom present; alters reactivity. |

Uniqueness

The uniqueness of 4-tert-Butyl-2,6-diiodophenol lies in its combination of both tert-butyl and iodine substituents. This specific arrangement imparts distinct chemical properties and reactivity patterns that set it apart from similar compounds. Its dual functionality makes it valuable for various synthetic applications and biological studies .

Electrophilic Aromatic Substitution Mechanisms in Diiodination Reactions

The iodination of 4-tert-butylphenol to form 4-tert-butyl-2,6-diiodophenol proceeds via electrophilic aromatic substitution, where the tert-butyl group directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. However, steric hindrance from the bulky tert-butyl substituent preferentially directs iodination to the less hindered ortho positions, resulting in the 2,6-diiodo product. The electrophilic iodine species (I⁺) is typically generated in situ using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of iodide salts (KI) and strong acids (e.g., H₂SO₄) .

A critical intermediate in this reaction is the iodocyclohexadienone, formed after the initial electrophilic attack. For example, Iskra et al. demonstrated that treating 4-tert-butylphenol with KI and H₂O₂ in sulfuric acid yields 4-tert-butyl-2,iodophenol, which undergoes further iodination to the 2,6-diiodo derivative under excess iodinating conditions . The mechanism involves sequential iodination steps, with the first iodination occurring at the 2-position, followed by a second substitution at the 6-position. Nuclear magnetic resonance (NMR) studies have identified transient intermediates, such as 4-iodocyclohexa-2,5-dienone, which undergo solvolysis in protic solvents like methanol to form stable products .

The regiochemical outcome is further influenced by the electronic effects of the hydroxyl group, which activates the ring toward electrophilic attack. Density Functional Theory (DFT) calculations suggest that the tert-butyl group’s electron-donating inductive effect stabilizes the Wheland intermediate during the transition state, lowering the activation energy for ortho-iodination . This mechanistic understanding has enabled the development of high-yield synthetic routes, with reported yields reaching 89% under optimized conditions .

Solvent-Mediated Regioselective Iodination of tert-Butylphenol Derivatives

Solvent choice plays a pivotal role in achieving regioselective iodination. Polar protic solvents, such as methanol, enhance the solubility of ionic intermediates and stabilize charged transition states, thereby accelerating the reaction. In contrast, nonpolar solvents may hinder electrophile generation and reduce reaction rates. For instance, Pan et al. observed that iodination in methanol selectively produces the 2,6-diiodo derivative, whereas reactions in dichloromethane yield incomplete substitution or side products .

The solvolysis of intermediary iodocyclohexadienones is particularly sensitive to solvent effects. In methanol, the transient 4-iodocyclohexa-2,5-dienone undergoes nucleophilic attack by the solvent, forming 4-methoxycyclohexa-2,5-dienone, which subsequently rearranges to 4-methoxyphenol or oxidizes to p-benzoquinone . This solvent-assisted pathway competes with protonotropic rearrangement to 4-tert-butyl-2-iodophenol, emphasizing the need for precise solvent control to minimize byproduct formation.

A comparative study of solvent systems revealed that mixtures of acetic acid and water further enhance regioselectivity by protonating the phenolic oxygen, thereby increasing the ring’s susceptibility to electrophilic attack. However, excessive acidity can lead to over-iodination or decomposition, necessitating careful pH monitoring .

Catalytic Systems for Enhanced Halogenation Efficiency

Recent advances in catalytic systems have significantly improved the efficiency of iodination reactions. Traditional methods employing stoichiometric amounts of iodine and harsh acids are increasingly being replaced by catalytic approaches that reduce waste and improve atom economy.

Table 1: Comparison of Catalytic Systems for 4-tert-Butyl-2,6-diiodophenol Synthesis

| Catalytic System | Oxidizing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| KI/H₂O₂/H₂SO₄ | H₂O₂ | Methanol | 89 | |

| Ionic Liquids (e.g., [BMIM][HSO₄]) | H₂O₂ | Solvent-free | 78 | |

| Metal-Free Organocatalysts | O₂ | Acetic Acid | 65 |

The KI/H₂O₂/H₂SO₄ system remains the most widely used, leveraging the in situ generation of I⁺ from iodide oxidation. Iskra et al. optimized this system by adjusting the molar ratios of KI to H₂O₂, achieving near-quantitative yields with four equivalents of H₂O₂ and two equivalents of KI . Alternative approaches, such as ionic liquid catalysts, offer greener alternatives by enabling solvent-free reactions. For example, Bronsted acidic ionic liquids derived from triethylamine and methane sulfonic acid have shown promise in facilitating tert-butylation and iodination reactions, albeit with slightly lower yields .

Emerging strategies include the use of molecular oxygen as a terminal oxidant in metal-free systems. These systems avoid the need for corrosive acids and generate water as the only byproduct, aligning with green chemistry principles. However, their current efficiency (65% yield) lags behind traditional methods, highlighting opportunities for further optimization .

Transient 4-Iodocyclohexa-2,5-dienone Intermediates in Oxidative Iodination

Electrophilic iodination of 4-tert-butylphenol generates 4-iodocyclohexa-2,5-dienone as a key intermediate. Studies using iodine (I₂) and hydrogen peroxide (H₂O₂) in methanol demonstrate its rapid formation at 0–25°C [4]. The tert-butyl group’s steric bulk directs iodination to the para position, while its electron-donating nature stabilizes the intermediate through resonance effects.

| Reaction Condition | Intermediate Lifetime | Dominant Pathway |

|---|---|---|

| Low I₂ concentration | ≤30 minutes | Prototropic rearrangement |

| High I₂ concentration | ≤10 minutes | Solvolysis |

Kinetic studies reveal that iodine accelerates the intermediate’s decomposition via electrophilic assistance, suppressing competing rearrangements [4].

Solvolysis Pathways in Methanolic Reaction Media

In methanol, 4-iodocyclohexa-2,5-dienone undergoes nucleophilic attack at the α-position, yielding 4-methoxycyclohexa-2,5-dienone. This species further decomposes through two pathways:

- Acid-catalyzed tautomerization to 4-methoxyphenol

- Oxidative dehydrogenation to p-benzoquinone

The solvolysis rate shows a first-order dependence on iodine concentration, with a rate constant of $$ k = 0.12 \, \text{min}^{-1} $$ at 25°C [4]. Higher iodine concentrations (>0.5 M) shift product selectivity toward p-benzoquinone (85% yield) due to enhanced electrophilic stabilization of the transition state.

Kinetic Control of Para-Substituent Effects on Reaction Trajectories

The tert-butyl group’s para-substituent effects manifest through three kinetic parameters:

| Parameter | Value | Impact on Reactivity |

|---|---|---|

| Hammett σₚ constant | -0.20 | Enhanced electrophilic substitution |

| Activation energy (Eₐ) | 58 kJ/mol | Lower than unsubstituted analogs |

| Isotope effect (kₕ/kₔ) | 1.8 | Proton transfer in rate-determining step |

Comparative studies with 4-methoxyphenol show the tert-butyl group reduces solvolysis activation energy by 12 kJ/mol, favoring quinone formation over phenolic byproducts [6]. This effect arises from hyperconjugative stabilization of the cyclohexadienone intermediate, as confirmed by natural bond orbital (NBO) analyses [5].

Donor-Acceptor Complexation with Nitrogen-Containing Heterocycles

The two iodine atoms in 4-tert-butyl-2,6-diiodophenol function as potent halogen bond donors, engaging in specific interactions with nitrogen-containing heterocycles through charge transfer mechanisms. The electrophilic sigma-holes on the iodine atoms, enhanced by the electron-withdrawing effects of the aromatic system, facilitate strong directional interactions with the lone pairs of nitrogen atoms in heterocyclic acceptors [1] [2].

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential surface of 4-tert-butyl-2,6-diiodophenol reveals significant positive potential regions along the Carbon-Iodine bond extension, with sigma-hole values reaching +40 to +55 kJ/mol [3]. These regions are particularly pronounced due to the symmetric substitution pattern, which creates two equivalent halogen bonding sites oriented at approximately 120° angles from each other. The phenolic oxygen atom exhibits a complementary negative potential region of -45 to -52 kJ/mol, making the compound capable of dual-mode interactions [3].

Binding Affinity and Geometric Parameters

Comprehensive studies of 4-tert-butyl-2,6-diiodophenol complexation with various nitrogen heterocycles demonstrate systematic variations in binding strength and geometric parameters. The compound shows preferential binding to imidazole and triazole derivatives, with Carbon-Iodine···Nitrogen distances typically ranging from 2.82 to 3.15 Å, representing 15-23% shortening relative to the sum of van der Waals radii [4] [1]. The Carbon-Iodine···Nitrogen bond angles consistently fall within 162-180°, indicating highly directional interactions characteristic of strong halogen bonds [2].

Pyridine derivatives form stable 1:1 and 2:1 complexes with 4-tert-butyl-2,6-diiodophenol, with binding energies ranging from 12.5 to 18.3 kJ/mol for monodentate interactions [1]. The tert-butyl group provides steric stabilization while preventing undesired competitive interactions, resulting in enhanced selectivity for nitrogen-containing acceptors over oxygen-based systems [5].

Charge Transfer Mechanisms

Absolutely-localized molecular orbital energy decomposition analysis reveals that charge transfer interactions contribute significantly to the binding strength in 4-tert-butyl-2,6-diiodophenol complexes. The charge transfer component accounts for 35-45% of the total interaction energy, with particularly strong contributions observed in imidazole and benzimidazole complexes [1]. This substantial charge transfer character distinguishes these interactions from purely electrostatic contacts and contributes to the high directionality and specificity observed in complex formation [2].

Cooperative Effects in C–I···O vs C–I···N Interaction Networks

The ability of 4-tert-butyl-2,6-diiodophenol to form mixed interaction networks involving both Carbon-Iodine···Oxygen and Carbon-Iodine···Nitrogen contacts leads to significant cooperative enhancement effects. These cooperative phenomena arise from mutual polarization of the halogen bonding sites and secondary interactions between different molecular components [6] [2].

Comparative Binding Strengths

Direct comparison of Carbon-Iodine···Oxygen and Carbon-Iodine···Nitrogen interactions reveals fundamental differences in binding preferences and strengths. While Carbon-Iodine···Oxygen interactions with phenolic groups exhibit moderate binding energies of 8.5-12.3 kJ/mol, Carbon-Iodine···Nitrogen contacts consistently demonstrate higher binding energies of 12.5-24.6 kJ/mol, depending on the specific heterocycle involved [4] [1]. Carbonyl oxygen atoms show intermediate binding behavior (10.2-14.8 kJ/mol), while ether oxygen atoms provide the weakest interactions (6.8-10.1 kJ/mol) [4].

Cooperative Enhancement Mechanisms

In multicomponent systems where both Carbon-Iodine···Oxygen and Carbon-Iodine···Nitrogen interactions operate simultaneously, cooperative enhancement becomes particularly pronounced. Sequential binding patterns, where initial Carbon-Iodine···Nitrogen formation activates adjacent Carbon-Iodine sites for oxygen binding, demonstrate enhancement factors of 35-52% [2]. This cooperativity manifests through increased polarization of the halogen bonding donors and strengthened secondary interactions between the organic components [7].

Network Topology Effects

The geometric arrangement of 4-tert-butyl-2,6-diiodophenol enables the formation of diverse network topologies, including zigzag chains, layered structures, and three-dimensional frameworks. Mixed Carbon-Iodine···Oxygen/Nitrogen networks exhibit particularly high stability indices, with cooperative enhancement factors reaching 22-38% compared to individual interaction strengths [6]. The phenolic hydroxyl group can participate in complementary hydrogen bonding interactions, further stabilizing the halogen-bonded networks through orthogonal interaction modes [8].

Topochemical Control in Co-Crystal Engineering Applications

The predictable geometry and strong directional character of halogen bonding in 4-tert-butyl-2,6-diiodophenol systems enable precise topochemical control in co-crystal engineering. The symmetric substitution pattern provides two equivalent halogen bonding sites that can be utilized for systematic crystal design and property optimization [9] [10].

Crystal Structure Prediction and Design

Computational evaluation of 4-tert-butyl-2,6-diiodophenol co-crystals demonstrates the predictability of supramolecular architectures based on halogen bonding interactions. Periodic density functional theory calculations accurately predict the formation energies and structural preferences of various co-crystal compositions [11] [12]. The compound exhibits formation energies ranging from -15 to -35 kJ/mol relative to the individual components, indicating thermodynamically favorable co-crystal formation across diverse acceptor systems [11].

Synthetic Accessibility and Reproducibility

Mechanochemical synthesis approaches have proven highly effective for generating 4-tert-butyl-2,6-diiodophenol co-crystals with controlled stoichiometry and predictable structures. Liquid-assisted grinding techniques enable the systematic preparation of 1:1, 1:2, and 2:1 co-crystals, with the specific stoichiometry determined by the geometric constraints and binding preferences of the acceptor molecules [11] [12]. The success rate for halogen-bonded co-crystal formation reaches 85-95% when using strong nitrogen-containing acceptors, significantly higher than comparable systems employing weaker halogen bond donors [13].

Property Optimization Through Structural Design

The topochemical control achievable with 4-tert-butyl-2,6-diiodophenol enables systematic optimization of physical properties including thermal stability, solubility, and mechanical characteristics. Co-crystals formed with nitrogen heterocycles exhibit enhanced thermal stability ranges of 145-210°C, with the specific stability determined by the network topology and cooperative interaction strength [14]. The symmetric molecular geometry ensures consistent packing behaviors across different co-crystal systems, facilitating property prediction and optimization [15].

Data Tables Summary

The comprehensive analysis of 4-tert-butyl-2,6-diiodophenol halogen bonding interactions and supramolecular architectures reveals the following key parameters:

| Property | Value Range | Significance |

|---|---|---|

| Molecular Weight | 402.01 g/mol | Optimal for co-crystal formation |

| Sigma-hole Potential | +40 to +55 kJ/mol | Strong halogen bond donor capability |

| C-I···N Distance | 2.82-3.15 Å | Highly directional interactions |

| Binding Energy | 12.5-24.6 kJ/mol | Strong, selective complex formation |

| Cooperative Enhancement | 22-56% | Significant network stabilization |

| Thermal Stability | 145-210°C | Robust co-crystal structures |